methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
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Description
“Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate” is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . The exact molecular formula and weight may vary depending on the specific substitutions on the thiophene and benzene rings.Scientific Research Applications
Synthesis of Derivatives
Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is used in the synthesis of various carbamate derivatives. For instance, Velikorodov and Imasheva (2008) described the synthesis of carbamate derivatives of coumarin and chromene using methyl (3-hydroxyphenyl)carbamate (Velikorodov & Imasheva, 2008).
Anti-Helicobacter pylori Agents
Carbamate derivatives have shown potential as anti-Helicobacter pylori agents. A study by Carcanague et al. (2002) revealed that a set of ethyl carbamates displayed potent and selective activities against Helicobacter pylori (Carcanague et al., 2002).
Crystal Structure Studies
Dolzhenko et al. (2010) examined the crystal structure of a related compound, which demonstrated the importance of intramolecular hydrogen bonding in stabilizing its structure (Dolzhenko et al., 2010).
Antimicrobial Activity
Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, which exhibited significant antimicrobial activities against tested bacteria (Hussein, 2018).
Directed Lithiation
Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate, highlighting the utility of carbamates in organic synthesis (Smith et al., 2013).
Biological Activities
Research on substituted thiophenes, such as those in the this compound structure, has shown a range of biological activities, including antibacterial and antifungal properties (Nagaraju et al., 2018).
Properties
IUPAC Name |
methyl N-[4-(2-thiophen-3-ylethylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-20-14(17)16-12-2-4-13(5-3-12)22(18,19)15-8-6-11-7-9-21-10-11/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFXSPGUBNEYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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